molecular formula C13H20O2 B14267327 1-(Hexyloxy)-2-methoxybenzene CAS No. 162281-33-6

1-(Hexyloxy)-2-methoxybenzene

Cat. No.: B14267327
CAS No.: 162281-33-6
M. Wt: 208.30 g/mol
InChI Key: YPFXXBXZPAPRRC-UHFFFAOYSA-N
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Description

1-(Hexyloxy)-2-methoxybenzene is an organic compound characterized by a benzene ring substituted with a hexyloxy group at the 1-position and a methoxy group at the 2-position. This compound is part of the larger family of substituted benzenes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hexyloxy)-2-methoxybenzene typically involves the alkylation of 2-methoxyphenol (guaiacol) with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

2-Methoxyphenol+Hexyl BromideK2CO3,RefluxThis compound+KBr\text{2-Methoxyphenol} + \text{Hexyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} + \text{KBr} 2-Methoxyphenol+Hexyl BromideK2​CO3​,Reflux​this compound+KBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Hexyloxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzene ring can be hydrogenated under high pressure in the presence of a catalyst like palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), halogenation with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid like iron(III) chloride (FeCl₃).

Major Products:

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of hexylcyclohexanol.

    Substitution: Formation of 1-(hexyloxy)-2-methoxy-4-nitrobenzene (nitration product).

Scientific Research Applications

1-(Hexyloxy)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 1-(Hexyloxy)-2-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The hexyloxy and methoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, potentially affecting its bioavailability and activity.

Comparison with Similar Compounds

  • 1-(Butyloxy)-2-methoxybenzene
  • 1-(Octyloxy)-2-methoxybenzene
  • 1-(Hexyloxy)-4-methoxybenzene

Comparison: 1-(Hexyloxy)-2-methoxybenzene is unique due to the specific positioning of its substituents, which can influence its reactivity and physical properties. Compared to 1-(Butyloxy)-2-methoxybenzene, the longer hexyl chain increases its hydrophobicity and potential interactions with lipid membranes. In contrast, 1-(Octyloxy)-2-methoxybenzene has an even longer alkyl chain, which may further enhance these properties but also affect its solubility in aqueous environments.

Properties

CAS No.

162281-33-6

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

1-hexoxy-2-methoxybenzene

InChI

InChI=1S/C13H20O2/c1-3-4-5-8-11-15-13-10-7-6-9-12(13)14-2/h6-7,9-10H,3-5,8,11H2,1-2H3

InChI Key

YPFXXBXZPAPRRC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1OC

Origin of Product

United States

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